(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15839380
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3O |
|---|---|
| Molecular Weight | 197.28 g/mol |
| IUPAC Name | 2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1 |
| Standard InChI Key | UOFRQOWWLCAKLJ-SECBINFHSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1NCC2CC2)C(=O)CN |
| Canonical SMILES | C1CC1CNC2CCN(C2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula (C₁₀H₁₉N₃O) indicates a nitrogen-rich structure featuring a pyrrolidine ring, a cyclopropylmethyl group, and an ethanone backbone . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.28 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | Standard ambient temperature |
The pyrrolidine ring introduces conformational rigidity, while the cyclopropylmethyl group may enhance metabolic stability by resisting oxidative degradation . The (R)-configuration at the stereocenter is critical for chiral recognition in biological systems, though enantioselective synthesis data remain unpublished .
Structural Analogs and Bioactive Motifs
Structurally related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides and dopamine D1 receptor modulators, highlight the importance of the pyrrolidine-cyclopropylmethyl motif in drug design . For instance, LY3154207, a dopamine D1 positive allosteric modulator, shares a similar bicyclic amine framework, underscoring the therapeutic relevance of this structural class .
Synthesis and Characterization
Analytical Characterization
Although spectroscopic data for the compound are unavailable, related molecules exhibit characteristic NMR and MS profiles:
X-ray crystallography of analogs like 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one reveals planar aromatic systems and intermolecular hydrogen bonding, suggesting similar packing interactions for the target compound .
Pharmacological Properties and Mechanisms
Antiviral Activity
The compound is categorized under "Antibiotic and Antivirus" agents, hinting at potential RNA polymerase inhibition . Analogous 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides disrupt the PA-PB1 interface of influenza A virus polymerase, achieving IC₅₀ values of 0.5–5 μM . The cyclopropylmethyl group in such compounds enhances hydrophobic interactions with viral proteins, a feature likely shared by the target molecule .
Central Nervous System (CNS) Applications
Dopamine D1 receptor modulators like LY3154207 demonstrate that pyrrolidine derivatives can cross the blood-brain barrier (BBB) . While the target compound’s K<sub>pu,u</sub> (unbound brain-to-plasma ratio) is unreported, structural similarities suggest moderate BBB penetration, making it a candidate for neurodegenerative disease research .
Applications in Pharmaceutical Research
Drug Discovery
The compound’s scaffold is valuable for designing:
Chemical Probes
Fluorescently tagged derivatives could serve as probes for studying protein-protein interactions, analogous to thiophene-carboxamide-based fluorescent stains .
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